molecular formula C12H16N2S B15068315 N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 90298-23-0

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No.: B15068315
CAS No.: 90298-23-0
M. Wt: 220.34 g/mol
InChI Key: BEVBCWFLKUIEKS-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring system that is partially saturated, along with a carbothioamide functional group. The molecular structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with appropriate reagents to introduce the dimethyl and carbothioamide groups. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with dimethylamine and carbon disulfide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The carbothioamide group is particularly important in mediating these interactions, as it can form strong bonds with metal ions and other reactive species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to the presence of both dimethyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90298-23-0

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C12H16N2S/c1-8-6-7-14-11-9(8)4-3-5-10(11)12(15)13-2/h6-7,10H,3-5H2,1-2H3,(H,13,15)

InChI Key

BEVBCWFLKUIEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)C(=S)NC

Origin of Product

United States

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